4-(5-ethyl-2H-tetrazol-2-yl)aniline
Overview
Description
4-(5-ethyl-2H-tetrazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with an ethyl group at the 5-position of the tetrazole ring
Preparation Methods
The synthesis of 4-(5-ethyl-2H-tetrazol-2-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . One common method includes the reaction of 4-nitroaniline with ethyl orthoformate and sodium azide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the tetrazole ring. The nitro group is then reduced to an amine to yield the final product .
Chemical Reactions Analysis
4-(5-ethyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group (if present) to an amine.
Substitution: The tetrazole ring and the aniline moiety can undergo substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Coupling Reactions: The aniline moiety can participate in coupling reactions, such as the formation of azo compounds through diazotization followed by coupling with phenols or other aromatic amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-ethyl-2H-tetrazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-ethyl-2H-tetrazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects. The aniline moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4-(5-ethyl-2H-tetrazol-2-yl)aniline can be compared with other tetrazole derivatives, such as:
4-(5-methyl-2H-tetrazol-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
4-(5-phenyl-2H-tetrazol-2-yl)aniline:
4-(5-ethyl-2H-tetrazol-2-yl)phenol:
The uniqueness of this compound lies in its specific combination of the tetrazole ring, ethyl group, and aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-ethyltetrazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-9-11-13-14(12-9)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBHJLOJXUFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(N=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280423 | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-94-4 | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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